Benzene, 1-(4-methoxyphenoxy)-2-methyl-
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Overview
Description
1-methoxy-4-(2-methylphenoxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a methoxy group and a 2-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methoxy-4-(2-methylphenoxy)benzene can be synthesized through several methods. One common approach is the Williamson Ether Synthesis, which involves the reaction of an alkoxide with an alkyl halide . In this case, the synthesis can be achieved by reacting 1-methoxy-4-iodobenzene with 2-methylphenol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) .
Industrial Production Methods
Industrial production of 1-methoxy-4-(2-methylphenoxy)benzene typically involves large-scale Williamson Ether Synthesis. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-methoxy-4-(2-methylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-methoxy-4-(2-methylphenoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-methoxy-4-(2-methylphenoxy)benzene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then react further to yield substituted benzene derivatives.
Comparison with Similar Compounds
1-methoxy-4-(2-methylphenoxy)benzene can be compared with other similar compounds such as:
1-methoxy-2-(4-methoxyphenoxy)benzene: Similar structure but with an additional methoxy group.
1-methoxy-4-methyl-2-(1-methylethyl)benzene: Similar structure but with different substituents on the benzene ring.
Properties
CAS No. |
223655-23-0 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-methoxy-4-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C14H14O2/c1-11-5-3-4-6-14(11)16-13-9-7-12(15-2)8-10-13/h3-10H,1-2H3 |
InChI Key |
JUEAFHCVJHRAQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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